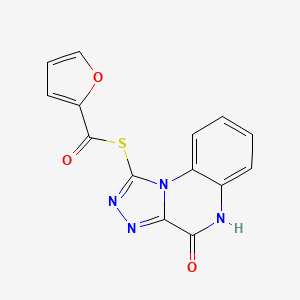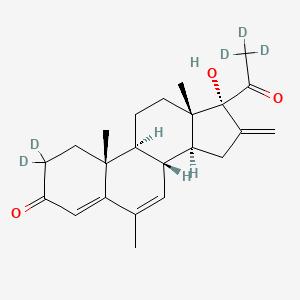
Melengestrol-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melengestrol-d5 is a deuterium-labeled derivative of melengestrol, a steroidal progestin. This compound is primarily used in scientific research as a stable isotope-labeled internal standard. The incorporation of deuterium atoms into the molecular structure of this compound allows for precise quantitation and tracing in various analytical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of melengestrol-d5 involves the deuteration of melengestrol. Deuterium, a stable isotope of hydrogen, is introduced into the molecular structure of melengestrol through specific chemical reactions. The process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity and chemical stability. The production is carried out under stringent quality control measures to ensure consistency and reliability .
Analyse Des Réactions Chimiques
Types of Reactions
Melengestrol-d5 undergoes various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deuterated analogs with altered functional groups .
Applications De Recherche Scientifique
Melengestrol-d5 is widely used in scientific research for various applications, including:
Chemistry: As an internal standard in mass spectrometry for the quantitation of melengestrol and its metabolites.
Biology: In studies involving hormone receptor interactions and metabolic pathways.
Medicine: In pharmacokinetic and pharmacodynamic studies to understand the behavior of melengestrol in biological systems.
Industry: In the development and quality control of pharmaceuticals and veterinary products .
Mécanisme D'action
The mechanism of action of melengestrol-d5 is similar to that of melengestrol. It acts as a progestin, binding to progesterone receptors and modulating their activity. This interaction influences various physiological processes, including reproductive functions and hormone regulation. The deuterium labeling does not significantly alter the biological activity of the compound but allows for precise tracking and quantitation in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
Melengestrol: The non-deuterated form of melengestrol-d5.
Melengestrol acetate: An acylated derivative used as a growth promoter in animals.
Megestrol acetate: Another steroidal progestin with similar biological activity.
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in analytical applications. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and pharmacokinetics .
Propriétés
Formule moléculaire |
C23H30O3 |
|---|---|
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S,17R)-2,2-dideuterio-17-hydroxy-6,10,13-trimethyl-16-methylidene-17-(2,2,2-trideuterioacetyl)-8,9,11,12,14,15-hexahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C23H30O3/c1-13-10-17-18(21(4)8-6-16(25)12-19(13)21)7-9-22(5)20(17)11-14(2)23(22,26)15(3)24/h10,12,17-18,20,26H,2,6-9,11H2,1,3-5H3/t17-,18+,20+,21-,22+,23+/m1/s1/i3D3,6D2 |
Clé InChI |
OKHAOBQKCCIRLO-PWHZTNLISA-N |
SMILES isomérique |
[2H]C1(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3C=C(C2=CC1=O)C)CC(=C)[C@@]4(C(=O)C([2H])([2H])[2H])O)C)C)[2H] |
SMILES canonique |
CC1=CC2C(CCC3(C2CC(=C)C3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


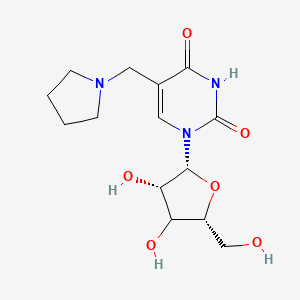
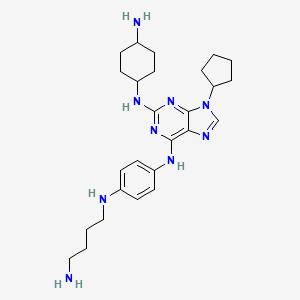
![potassium;4-[[(1S,2S)-1-carboxy-2-methylbutyl]iminomethyl]-5-(hydroxymethyl)-2-methylpyridin-3-olate](/img/structure/B12406972.png)
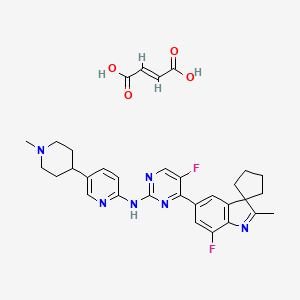
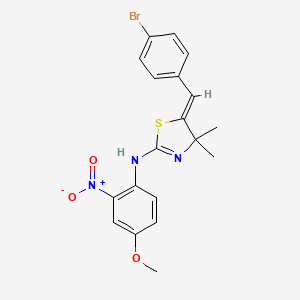
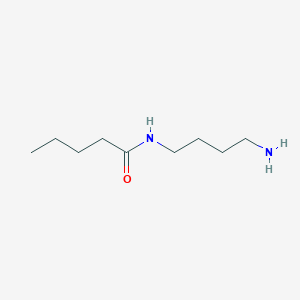
![5,8-Dimethoxy-[1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-amine](/img/structure/B12406990.png)



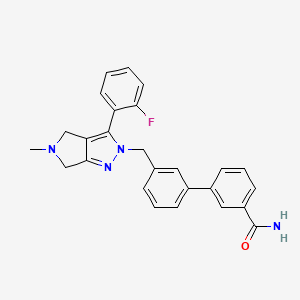
![[Gly9-OH]-Atosiban](/img/structure/B12407015.png)
